Cas no 88100-16-7 (1,3,5-Benzenetriamine, 2,4,6-tris[(3-methylphenyl)azo]-)
88100-16-7 structure
Product Name:1,3,5-Benzenetriamine, 2,4,6-tris[(3-methylphenyl)azo]-
CAS-nummer:88100-16-7
MF:C27H27N9
MW:477.563583612442
CID:645112
PubChem ID:71410872
Update Time:2025-04-19
1,3,5-Benzenetriamine, 2,4,6-tris[(3-methylphenyl)azo]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,3,5-Benzenetriamine, 2,4,6-tris[(3-methylphenyl)azo]-
- 2,4,6-tris[(3-methylphenyl)diazenyl]benzene-1,3,5-triamine
- DTXSID20830528
- 88100-16-7
- 2,4-Bis(E)[(3-methylphenyl)diazenyl]-6-[(E)-(3-methylphenyl)diazenyl]benzene-1,3,5-triamine
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- Inchi: 1S/C27H27N9/c1-16-7-4-10-19(13-16)31-34-25-22(28)26(35-32-20-11-5-8-17(2)14-20)24(30)27(23(25)29)36-33-21-12-6-9-18(3)15-21/h4-15H,28-30H2,1-3H3/b34-31+,35-32+,36-33+
- InChI-sleutel: ZUXNUEZFUXHLEI-JCLOTSFOSA-N
- LACHT: NC1C(=C(C(=C(C=1/N=N/C1=CC=CC(C)=C1)N)/N=N/C1=CC=CC(C)=C1)N)/N=N/C1=CC=CC(C)=C1
Berekende eigenschappen
- Exacte massa: 477.23894190g/mol
- Monoisotopische massa: 477.23894190g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 6
- Complexiteit: 653
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.3
- Topologisch pooloppervlak: 152Ų
1,3,5-Benzenetriamine, 2,4,6-tris[(3-methylphenyl)azo]- Gerelateerde literatuur
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Anne Mielnik,Michael Link,James Mattila,S. Ryan Fulgham,Delphine K. Farmer Environ. Sci.: Processes Impacts, 2018,20, 1537-1545
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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